TC AQP1 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

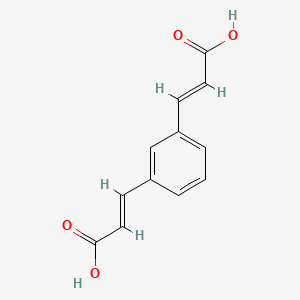

(E)-3-[3-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXUBZPHAPGHPE-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)/C=C/C(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228298 | |

| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23713-86-2 | |

| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to TC AQP1 1: An Aquaporin-1 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TC AQP1 1, a known blocker of the Aquaporin-1 (AQP1) water and ion channel. This document consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes its role within the broader context of AQP1-mediated signaling pathways. The information presented herein is intended to support research and development efforts targeting AQP1 for various therapeutic applications.

Core Compound Data: this compound

This compound, with the chemical name 3,3'-(1,3-Phenylene)bis(2-propenoic acid), is a small molecule inhibitor of Aquaporin-1. Its primary characterized function is the blockade of water flux through the AQP1 channel.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(3-(2-carboxyvinyl)phenyl)prop-2-enoic acid | |

| Chemical Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.211 g/mol | [1] |

| CAS Number | 37710-81-9 | [1] |

| Purity | ≥98% | [1] |

| IC₅₀ | 8 µM (for inhibition of water flux in Xenopus oocytes) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Experimental Protocols

The primary assay used to characterize the inhibitory activity of this compound on Aquaporin-1 is the Xenopus laevis oocyte swelling assay. This method provides a robust system for functionally expressing AQP1 and measuring its water permeability.

Protocol: Xenopus laevis Oocyte Swelling Assay for AQP1 Inhibition

This protocol outlines the key steps for assessing the inhibitory effect of compounds like this compound on AQP1-mediated water transport.

1. Oocyte Preparation:

-

Harvest stage V-VI oocytes from mature female Xenopus laevis frogs.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR2 solution) for 1-2 hours with gentle agitation.

-

Wash the oocytes thoroughly with Barth's solution and select healthy, uniform oocytes for injection.

2. cRNA Preparation and Injection:

-

Linearize the plasmid DNA containing the human AQP1 coding sequence.

-

Synthesize capped complementary RNA (cRNA) in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

-

Purify the AQP1 cRNA and dissolve it in RNase-free water.

-

Microinject approximately 50 nL of AQP1 cRNA (e.g., 0.5 ng/nL) into the cytoplasm of the prepared oocytes.

-

As a control, inject a corresponding volume of RNase-free water into a separate batch of oocytes.

-

Incubate the injected oocytes at 18°C for 2-3 days in Barth's solution to allow for AQP1 protein expression and insertion into the plasma membrane.

3. Oocyte Swelling Assay:

-

Prepare a hypertonic buffer (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5) and a hypotonic buffer (e.g., 50% ND96, diluted with sterile water).

-

Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the hypotonic buffer. Ensure the final DMSO concentration is consistent across all conditions (typically ≤0.1%) to avoid solvent effects.

-

Transfer individual oocytes (both AQP1-expressing and water-injected controls) to a perfusion chamber on the stage of a microscope equipped with a camera and image acquisition software.

-

Initially, perfuse the chamber with the hypertonic buffer.

-

To initiate the swelling assay, rapidly switch the perfusion to the hypotonic buffer containing the desired concentration of this compound or vehicle (DMSO).

-

Record images of the oocyte at regular intervals (e.g., every 10-20 seconds) for a period of 3-5 minutes.

4. Data Analysis:

-

Measure the cross-sectional area of the oocyte from the captured images using image analysis software.

-

Calculate the relative oocyte volume (V/V₀) at each time point, assuming a spherical shape.

-

Plot the relative volume over time. The initial rate of swelling is proportional to the osmotic water permeability (Pf).

-

Calculate the Pf for each condition.

-

To determine the IC₅₀, perform the assay with a range of this compound concentrations. Plot the percentage of inhibition of Pf against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Signaling Pathways and Logical Relationships

Aquaporin-1 is not merely a passive water channel; it is implicated in various cellular signaling pathways that regulate key physiological and pathological processes. This compound, by blocking AQP1, can be inferred to modulate these downstream events.

AQP1-Mediated Cell Migration

AQP1 plays a crucial role in facilitating cell migration, a fundamental process in development, wound healing, and cancer metastasis. The "osmotic engine" model suggests that AQP1-mediated water influx at the leading edge of a migrating cell, driven by ion gradients, facilitates the extension of lamellipodia. Inhibition of AQP1 by compounds like this compound is expected to disrupt this process.

Caption: AQP1-facilitated water influx at the leading edge of a cell, which is inhibited by this compound.

Regulation of AQP1 and Downstream Effects in Cancer

In many cancer types, AQP1 expression is upregulated and is associated with increased tumor growth, angiogenesis, and metastasis. AQP1 function can be regulated by signaling molecules such as cAMP and cGMP. Furthermore, AQP1 can influence the activity of pathways involving Rho GTPases and β-catenin, which are critical for cytoskeletal dynamics and cell adhesion.

Caption: Regulatory inputs and downstream signaling consequences of AQP1 activity in cancer cells.

Experimental Workflow for Evaluating AQP1 Inhibitors

The process of identifying and characterizing AQP1 inhibitors like this compound typically follows a multi-step workflow, starting from initial screening and culminating in functional validation.

Caption: A typical experimental workflow for the discovery and validation of AQP1 inhibitors.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the multifaceted roles of Aquaporin-1 in cellular physiology and disease. Its ability to block AQP1-mediated water transport provides a means to probe the functional consequences of AQP1 activity in various experimental systems. The data and protocols presented in this guide are intended to facilitate further research into AQP1 as a therapeutic target and to aid in the development of novel modulators of its function. For drug development professionals, understanding the intricacies of AQP1 inhibition, from the molecular to the systemic level, is paramount for designing effective therapeutic strategies.

References

TC AQP1 1: A Technical Guide to a Potent Aquaporin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-1 (AQP1), a key member of the aquaporin family of water channels, plays a crucial role in facilitating rapid water transport across cell membranes. Its involvement in a variety of physiological and pathophysiological processes, including fluid homeostasis, cell migration, and angiogenesis, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of TC AQP1 1, a potent and specific inhibitor of AQP1. This document outlines the quantitative data associated with its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways in which AQP1 is implicated.

Core Compound Data and Inhibitory Activity

This compound, chemically known as m-Phenylenediacrylic acid, was identified through virtual screening as a potent blocker of the AQP1 water channel.[1] Its primary inhibitory activity has been characterized using the Xenopus laevis oocyte swelling assay, a standard method for assessing aquaporin function.

Table 1: Physicochemical and In Vitro Efficacy Data for this compound

| Parameter | Value | Reference |

| Synonyms | m-Phenylenediacrylic acid, m-Benzenediacrylic acid | [2] |

| Molecular Formula | C₁₂H₁₀O₄ | |

| Molecular Weight | 218.21 g/mol | |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at +4°C | |

| Inhibitory Activity (IC₅₀) | 8 µM (inhibition of AQP1-mediated water flux in Xenopus oocytes) | [3][4][5][6] |

Note: Data regarding the selectivity of this compound for AQP1 over other aquaporin isoforms and comprehensive cytotoxicity data are not extensively available in the public domain and represent areas for future investigation.

Experimental Protocols

The characterization of AQP1 inhibitors like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Xenopus laevis Oocyte Swelling Assay

This assay is a foundational method for determining the inhibitory effect of compounds on AQP1-mediated water transport.

Principle: Xenopus oocytes have naturally low water permeability. When cRNA encoding for AQP1 is injected into the oocytes, they express the AQP1 protein in their plasma membrane, leading to a significant increase in water permeability. The rate of oocyte swelling when placed in a hypotonic solution is directly proportional to the activity of the AQP1 channels. Inhibitors of AQP1 will reduce the rate of swelling.

Detailed Protocol:

-

Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.

-

cRNA Injection: Microinject oocytes with AQP1 cRNA (e.g., 50 ng per oocyte) or with water (as a control). Incubate the oocytes for 2-3 days at 18°C to allow for protein expression.

-

Inhibitor Incubation: Incubate the AQP1-expressing and control oocytes in a buffer solution (e.g., Modified Barth's Saline) containing the desired concentration of this compound or vehicle (DMSO) for a predetermined period (e.g., 30 minutes).

-

Swelling Assay: Transfer individual oocytes to a hypotonic solution (e.g., a 1:1 dilution of the incubation buffer with distilled water).

-

Data Acquisition: Record the change in oocyte volume over time using video microscopy. The cross-sectional area of the oocyte is measured, and the volume is calculated.

-

Data Analysis: The rate of volume change (dV/dt) is determined. The inhibitory effect of this compound is calculated by comparing the swelling rate of treated oocytes to that of vehicle-treated oocytes. The IC₅₀ value is determined by testing a range of inhibitor concentrations.

Workflow Diagram:

Caption: Workflow for the Xenopus oocyte swelling assay.

Stopped-Flow Light Scattering Assay

This high-throughput method is used to measure rapid changes in cell or vesicle volume in response to osmotic gradients, providing a sensitive measure of AQP1 activity.

Principle: When cells or proteoliposomes expressing AQP1 are rapidly mixed with a hypertonic solution in a stopped-flow apparatus, water efflux occurs, causing them to shrink. This shrinkage leads to an increase in the intensity of scattered light. The rate of this change in light scattering is proportional to the water permeability of the membrane.

Detailed Protocol:

-

Sample Preparation:

-

Cells: Use cells that endogenously express AQP1 (e.g., red blood cells) or a cell line stably transfected with an AQP1 expression vector.

-

Proteoliposomes: Purify AQP1 protein and reconstitute it into artificial lipid vesicles (proteoliposomes).

-

-

Inhibitor Incubation: Incubate the prepared cells or proteoliposomes with various concentrations of this compound or vehicle.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the cell/proteoliposome suspension.

-

Load the second syringe with a hypertonic solution (e.g., containing sucrose or mannitol).

-

Rapidly mix the two solutions.

-

Measure the change in light scattering at a 90° angle over a short time course (milliseconds to seconds).

-

-

Data Analysis: Fit the light scattering data to an exponential function to determine the rate constant (k). The water permeability coefficient (Pf) can then be calculated. The inhibitory effect is determined by comparing the Pf of treated samples to controls.

Workflow Diagram:

Caption: Workflow for the stopped-flow light scattering assay.

Calcein-Quenching Assay

This is a cell-based fluorescence assay suitable for high-throughput screening of AQP1 inhibitors.

Principle: Cells are loaded with the fluorescent dye calcein-AM, which is converted to the membrane-impermeant calcein by intracellular esterases. At high concentrations, the fluorescence of calcein is self-quenched. When cells are exposed to a hypertonic solution, water efflux causes the cells to shrink, increasing the intracellular calcein concentration and thus quenching its fluorescence. The rate of fluorescence quenching is proportional to the rate of water transport.

Detailed Protocol:

-

Cell Seeding: Seed AQP1-expressing cells in a 96-well plate.

-

Dye Loading: Load the cells with calcein-AM in a suitable buffer.

-

Inhibitor Incubation: Wash the cells and incubate with different concentrations of this compound or vehicle.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector.

-

Osmotic Challenge: Inject a hypertonic solution into the wells to initiate water efflux.

-

Data Acquisition: Monitor the decrease in calcein fluorescence over time.

-

Data Analysis: The initial rate of fluorescence quenching is determined for each well. The inhibitory effect of this compound is calculated by comparing the rates in treated wells to control wells.

Workflow Diagram:

Caption: Workflow for the calcein-quenching assay.

AQP1-Related Signaling Pathways

The activity and expression of AQP1 are modulated by various signaling pathways, and in turn, AQP1 can influence cellular signaling. Understanding these pathways is crucial for elucidating the broader biological effects of AQP1 inhibition.

Regulation of AQP1 Channel Gating

The water and ion channel functions of AQP1 are subject to regulation by intracellular signaling molecules.

-

cAMP Pathway: Cyclic AMP (cAMP) can indirectly activate AQP1 channel activity. This is thought to occur through the activation of protein kinases which may then phosphorylate AQP1 or associated regulatory proteins.

-

cGMP Pathway: Cyclic GMP (cGMP) can directly bind to a cytoplasmic loop of the AQP1 protein. This binding is proposed to induce a conformational change that opens a central ion channel pore within the AQP1 tetramer, allowing the passage of cations.

Signaling Pathway Diagram:

Caption: Regulation of AQP1 channel gating by cAMP and cGMP.

AQP1 in Cancer-Related Signaling

AQP1 expression is often upregulated in tumors and has been implicated in promoting cancer progression through its involvement in key signaling pathways.

-

Wnt/β-catenin Pathway: AQP1 can interact with β-catenin, a central component of the Wnt signaling pathway. This interaction may stabilize β-catenin, preventing its degradation and leading to its accumulation and translocation to the nucleus, where it can activate the transcription of genes involved in cell proliferation and migration.

-

JAK-STAT Pathway: Recent studies suggest a potential link between AQP1 expression and the JAK-STAT signaling pathway. Overexpression of AQP1 has been shown to inhibit the JAK-STAT pathway in some cancer cells, leading to reduced proliferation and increased apoptosis.[6] The precise mechanism of this interaction is still under investigation.

Signaling Pathway Diagram:

References

An In-depth Technical Guide to the Biological Activity of TC AQP1 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of TC AQP1 1, a specific blocker of Aquaporin-1 (AQP1). The information is compiled for use in research and development settings, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Compound Information and Properties

This compound, with the chemical name 3,3'-(1,3-Phenylene)bis(2-propenoic acid), is a molecule identified as a blocker of the aquaporin 1 (AQP1) water channel.[1][2] It was discovered through virtual screening techniques and serves as a valuable tool for investigating the physiological and pathophysiological roles of AQP1.[2]

Table 1: Quantitative and Physicochemical Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Biological Activity | ||

| Target | Aquaporin-1 (AQP1) | [1][3] |

| Action | Channel Blocker | [1][3] |

| IC50 | 8 µM (for water flux inhibition in Xenopus oocytes) | [1][3] |

| Physicochemical Properties | ||

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.211 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1][3] |

| CAS Number | 37710-81-9 | [1] |

| Solubility & Storage | ||

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at +4°C |[1] |

Mechanism of Action and Associated Signaling Pathways

Aquaporin-1 (AQP1) is a multifaceted integral membrane protein.[4] It forms a homotetramer in the plasma membrane, where each monomer constitutes an independent, highly selective water channel.[5][6] This structure facilitates the rapid permeation of water across the cell membrane in response to osmotic gradients.[7]

Beyond its role in water transport, the AQP1 tetramer also features a central pore that functions as a non-selective cation channel gated by cyclic guanosine monophosphate (cGMP).[4][8] The water and ion transport pathways are functionally and pharmacologically distinct.[5] this compound is characterized as a specific blocker of the monomeric water flux, not the central ion channel.[1]

AQP1 expression is implicated in various physiological and pathological processes, including tumor progression.[4] Over-expression of AQP1 is associated with increased tumor cell migration, invasion, and angiogenesis.[4] One proposed mechanism involves the interaction of AQP1 with the Wnt/β-catenin signaling pathway. AQP1 may stabilize β-catenin, preventing its degradation and promoting its translocation to the nucleus, where it co-activates transcription factors to drive the expression of genes involved in tumorigenesis.[4]

Key Experimental Protocols

The primary assay used to quantify the activity of this compound is the Xenopus laevis oocyte swelling assay.[1][2] This method directly measures AQP1-mediated water transport and its inhibition. An alternative, high-throughput method is stopped-flow spectroscopy, which measures volume changes in cell populations.

This protocol is adapted from methodologies described for assessing AQP1 function.[9]

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat with collagenase to defolliculate and isolate Stage V-VI oocytes.

-

Incubate the oocytes in Barth's solution.

-

-

cRNA Injection:

-

Inject oocytes with cRNA encoding human AQP1.

-

As a control, inject a separate group of oocytes with water or a non-AQP cRNA.

-

Incubate for 2-3 days at 18°C to allow for protein expression.

-

-

Inhibition Step:

-

Pre-incubate AQP1-expressing oocytes in Barth's solution containing this compound at various concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO) group is essential.

-

-

Osmotic Challenge & Measurement:

-

Transfer individual oocytes to a hypertonic solution (e.g., Barth's solution diluted 1:1 with water).

-

Record video of the oocyte swelling over time using a microscope connected to a camera.

-

Measure the change in oocyte volume (calculated from the cross-sectional area) over time.

-

-

Data Analysis:

-

Calculate the initial rate of swelling (dV/dt).

-

Normalize the swelling rate of inhibitor-treated oocytes to the vehicle control.

-

Plot the normalized rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

This protocol measures water permeability in a population of cells, such as AQP1-expressing cancer cell lines, and is adapted from methodologies in the literature.[10]

-

Cell Culture and Preparation:

-

Inhibitor Treatment:

-

Incubate one aliquot of the cell suspension with the desired concentration of this compound.

-

Incubate a second aliquot with the vehicle (DMSO) as a control.

-

-

Stopped-Flow Measurement:

-

Load the cell suspension into one syringe of the stopped-flow instrument.

-

Load a hypertonic solution (e.g., isotonic buffer + sucrose) into the second syringe.

-

Rapidly mix the two solutions. This induces an osmotic gradient, causing water to exit the cells and the cells to shrink.

-

Measure the change in light scattering at a 90° angle as a function of time. The increase in light scattering corresponds to cell shrinkage.

-

-

Data Analysis:

-

The resulting kinetic trace (light scattering vs. time) is fitted to a single exponential function to obtain a rate constant (k).

-

The rate constant (k) is proportional to the osmotic water permeability of the cell membrane.

-

Compare the rate constants from this compound-treated cells and control cells to quantify the degree of inhibition.

-

References

- 1. This compound | Aquaporins | Tocris Bioscience [tocris.com]

- 2. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]

- 3. bio-techne.com [bio-techne.com]

- 4. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic mechanisms of the membrane water channel aquaporin-1 (AQP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aquaporin_1 [collab.its.virginia.edu]

- 8. Aquaporin-1 - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]

- 10. AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TC AQP1 1: An Aquaporin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC AQP1 1, a known blocker of the Aquaporin-1 (AQP1) water channel. This document details its chemical properties, biological activity, and the experimental protocols used for its characterization. Furthermore, it explores the signaling pathways associated with AQP1, offering insights for researchers in drug discovery and development.

Chemical Identity and Properties

The full chemical name of this compound is 3,3'-(1,3-Phenylene)bis(2-propenoic acid) . It is also referred to as m-Phenylenediacrylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | |

| Molecular Weight | 218.211 g/mol | [1] |

| CAS Number | 37710-81-9 | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at +4°C |

Biological Activity and Quantitative Data

This compound is an inhibitor of the Aquaporin-1 (AQP1) water channel. Its primary biological effect is the blockage of water flux through the AQP1 channel.[1][2][3][4] The inhibitory activity of this compound has been quantified in Xenopus laevis oocyte swelling assays.

| Parameter | Value | Experimental System | Source |

| IC₅₀ | 8 µM | Inhibition of water flux in Xenopus oocytes expressing human AQP1 | [1][4] |

Experimental Protocols: Xenopus laevis Oocyte Swelling Assay

The Xenopus laevis oocyte swelling assay is a cornerstone method for functionally characterizing aquaporins and their inhibitors.[5][6][7][8][9] This in vitro assay measures the osmotic water permeability of oocytes expressing a specific aquaporin. The general principle involves expressing the aquaporin of interest in the oocyte's plasma membrane and then subjecting the oocyte to a hypotonic environment. The rate of oocyte swelling, caused by the influx of water through the expressed aquaporins, is then measured, typically via video microscopy.[5][6][7]

Detailed Methodology

The following protocol is a synthesized representation for the functional analysis of AQP1 and the inhibitory effect of compounds like this compound.

I. Oocyte Preparation and cRNA Injection:

-

Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis.

-

Defolliculation: Treat the ovarian lobes with collagenase (e.g., 2 mg/mL in calcium-free OR2 solution) for 2-3 hours with gentle shaking to remove the follicular cell layer.

-

Oocyte Selection: Select healthy, stage V-VI oocytes.

-

cRNA Injection: Inject each oocyte with approximately 50 nL of a solution containing the cRNA encoding for human AQP1 (hAQP1). For control experiments, inject oocytes with a corresponding volume of sterile, nuclease-free water.

-

Incubation: Incubate the injected oocytes at 18°C for 2-3 days in modified Barth's solution (MBS) supplemented with antibiotics to allow for AQP1 protein expression and insertion into the plasma membrane.[9]

II. Oocyte Swelling Assay:

-

Solution Preparation:

-

Isotonic Solution (e.g., 200 mOsm): Modified Barth's solution (MBS).

-

Hypotonic Solution (e.g., 70 mOsm): Diluted MBS.[9]

-

-

Inhibitor Incubation (for experimental group):

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution to the desired final concentrations in the isotonic MBS.

-

Incubate a group of AQP1-expressing oocytes in the this compound solution for a defined period (e.g., 15 minutes).[10]

-

For the control and AQP1-expressing groups, incubate oocytes in isotonic MBS with and without the corresponding concentration of DMSO, respectively.

-

-

Swelling Measurement:

-

Transfer individual oocytes from the isotonic solution to a perfusion chamber on a microscope stage.

-

Rapidly switch the perfusion to the hypotonic solution.

-

Record the swelling of the oocyte using a video camera attached to the microscope at regular intervals (e.g., every 20 seconds for 3 minutes).[6]

-

-

Data Analysis:

-

Measure the cross-sectional area of the oocyte from the recorded images.

-

Calculate the relative volume increase over time.

-

The initial rate of swelling is proportional to the osmotic water permeability (Pf) of the oocyte membrane.

-

Compare the Pf values of control oocytes, AQP1-expressing oocytes, and AQP1-expressing oocytes treated with this compound to determine the percentage of inhibition.

-

Signaling Pathways and Experimental Workflows

Aquaporin-1 is not only a passive water channel but is also implicated in various signaling pathways, particularly in the context of cell migration, angiogenesis, and cancer progression.

AQP1-Mediated Water Transport

The primary function of AQP1 is to facilitate the rapid transport of water across the cell membrane down an osmotic gradient. This process is crucial for maintaining cellular homeostasis.

Caption: A diagram illustrating the fundamental role of Aquaporin-1 in facilitating water transport across the plasma membrane.

Experimental Workflow for AQP1 Inhibitor Screening

The following workflow outlines the general steps involved in screening for and characterizing inhibitors of AQP1.

Caption: A generalized workflow for the discovery and characterization of Aquaporin-1 inhibitors.

AQP1 and cGMP-Gated Cation Channel Activity

In addition to its function as a water channel, AQP1 has been reported to also function as a non-selective cation channel that is gated by cyclic guanosine monophosphate (cGMP).[11] This dual function suggests a role for AQP1 in integrating water transport with ion signaling.

Caption: A simplified diagram of the proposed cGMP-gated cation channel activity of Aquaporin-1.

This technical guide serves as a foundational resource for professionals engaged in the study of aquaporins and the development of their modulators. The provided information on this compound, including its chemical properties, biological activity, and detailed experimental protocols, is intended to facilitate further research and drug discovery efforts in this field.

References

- 1. This compound (5412) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]

- 3. TC-AQP1-1 - Immunomart [immunomart.com]

- 4. glpbio.com [glpbio.com]

- 5. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte.net]

- 8. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of aquaporin-1 water permeability by tetraethylammonium: involvement of the loop E pore region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TC AQP1 1 (CAS Number 37710-81-9): An Aquaporin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC AQP1 1, also known as m-Phenylenediacrylic acid, is a small molecule inhibitor of Aquaporin-1 (AQP1), a water channel protein implicated in a variety of physiological and pathological processes. With the CAS number 37710-81-9, this compound has emerged as a valuable tool for investigating the roles of AQP1 in cell biology, particularly in the context of cancer research and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and its impact on key signaling pathways. Detailed experimental protocols and visualizations are provided to facilitate further research and application of this compound.

Core Compound Information

This compound is a potent blocker of the AQP1 water channel. Its inhibitory activity has been primarily characterized through its ability to block water flux in Xenopus oocytes expressing AQP1.

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 37710-81-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| IC₅₀ | 8 µM (for inhibition of AQP1-mediated water flux in Xenopus oocytes) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Chemical Synthesis

A general method for the synthesis of m-phenylenediacrylic acid involves the reaction of isophthalaldehyde.[2] A common synthetic route is the Knoevenagel condensation of isophthalaldehyde with malonic acid in the presence of a base like pyridine.

Mechanism of Action and Biological Significance

This compound exerts its biological effects by directly inhibiting the water permeability of AQP1 channels. AQP1 is a key protein involved in transmembrane water transport and has been increasingly recognized for its role in various cellular processes, particularly those related to cancer progression.

Role in Cancer Biology

Elevated expression of AQP1 has been observed in various cancer types and is associated with increased tumor growth, angiogenesis, and metastasis. The inhibition of AQP1 by compounds like this compound is therefore a promising strategy for cancer therapy. AQP1 is implicated in several key signaling pathways that drive cancer progression.

AQP1 and Wnt/β-catenin Signaling

AQP1 has been shown to interact with β-catenin, a key component of the Wnt signaling pathway. This interaction can stabilize β-catenin, leading to its nuclear translocation and the activation of target genes involved in cell proliferation and migration.[3] Inhibition of AQP1 may disrupt this interaction and downregulate Wnt/β-catenin signaling.

Caption: AQP1's interaction with and stabilization of β-catenin.

AQP1 and Focal Adhesion Kinase (FAK) Signaling

AQP1 expression has been linked to the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell migration and adhesion.[4] FAK signaling plays a role in cytoskeletal rearrangements necessary for cell motility. By inhibiting AQP1, this compound may indirectly suppress FAK activation and subsequent downstream events.

Caption: AQP1-mediated activation of FAK signaling pathway.

AQP1 and Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and are essential for cell migration and invasion. AQP1 has been shown to influence the activity of Rho GTPases, thereby modulating cell morphology and motility.

Caption: Modulation of Rho GTPase activity by AQP1.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its effects on AQP1-mediated processes.

Xenopus Oocyte Swelling Assay for AQP1 Inhibition

This assay is the primary method for quantifying the inhibitory effect of compounds on AQP1 water permeability.

Workflow:

Caption: Workflow for the Xenopus oocyte swelling assay.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding human AQP1. Water-injected oocytes serve as a negative control.

-

Incubation: Incubate the oocytes for 2-3 days at 18°C to allow for AQP1 protein expression on the plasma membrane.

-

Inhibitor Treatment: Pre-incubate the oocytes with varying concentrations of this compound (dissolved in an appropriate vehicle like DMSO) or vehicle alone for a defined period (e.g., 30 minutes).

-

Hypotonic Challenge: Transfer individual oocytes to a hypotonic buffer (e.g., 50% diluted standard oocyte saline).

-

Data Acquisition: Immediately record the swelling of the oocyte over time using a videomicroscopy setup.

-

Data Analysis: Measure the change in oocyte volume over time. The initial rate of swelling is proportional to the osmotic water permeability (Pf). Calculate the percentage of inhibition of Pf by this compound at different concentrations to determine the IC₅₀ value.

Transwell Migration Assay

This assay is used to assess the effect of this compound on cancer cell migration.[5][6][7]

Methodology:

-

Cell Culture: Culture cancer cells known to express AQP1 (e.g., colon cancer cell lines HT29 or HCT-116) to 70-90% confluency.

-

Serum Starvation: Serum-starve the cells overnight to reduce baseline migration.

-

Cell Seeding: Resuspend the cells in a serum-free medium and seed them into the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane).

-

Chemoattractant and Inhibitor: In the lower chamber, add a medium containing a chemoattractant (e.g., 10% fetal bovine serum). Add this compound at desired concentrations to both the upper and lower chambers.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom of the membrane with a dye such as crystal violet.

-

Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. Compare the migration of this compound-treated cells to vehicle-treated controls.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to measure the activity of matrix metalloproteinases (MMPs), which are often regulated by AQP1-mediated signaling and are crucial for cancer cell invasion.[8][9][10][11][12]

Methodology:

-

Sample Preparation: Culture cells in serum-free media and treat with or without this compound. Collect the conditioned media, which contains secreted MMPs.

-

Electrophoresis: Run the conditioned media samples on a non-reducing SDS-polyacrylamide gel that has been co-polymerized with gelatin.

-

Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, typically overnight at 37°C.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Analysis: The intensity of the clear bands, which can be quantified by densitometry, is proportional to the amount of active MMP-2 and MMP-9.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on the progression of the cell cycle.[13][14][15][16][17]

Methodology:

-

Cell Treatment: Treat cells with this compound or vehicle for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. Quantify the percentage of cells in each phase of the cell cycle to assess the effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of Aquaporin-1. Its ability to inhibit AQP1-mediated water transport provides a means to investigate the diverse roles of AQP1 in cellular physiology and disease, particularly in the context of cancer. The experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of action and therapeutic potential of this compound and other AQP1 inhibitors. Further studies are warranted to fully elucidate the intricate molecular interactions and downstream effects of AQP1 inhibition in various biological systems.

References

- 1. rndsystems.com [rndsystems.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological blockade of aquaporin-1 water channel by AqB013 restricts migration and invasiveness of colon cancer cells and prevents endothelial tube formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reducing the Invasiveness of Low- and High-Grade Endometrial Cancers in Both Primary Human Cancer Biopsies and Cell Lines by the Inhibition of Aquaporin-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. corning.com [corning.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Gelatin zymography protocol | Abcam [abcam.com]

- 11. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

Distinction Between TC AQP1 1 and Aquaporin-1 (AQP1)

An in-depth analysis of the molecular weight and related characteristics of the Aquaporin-1 (AQP1) protein and its inhibitor, TC AQP1 1, is essential for researchers in cellular biology and drug development. This technical guide provides a comprehensive overview of their respective molecular weights, the experimental protocols for these determinations, and relevant biological pathways.

It is critical to distinguish between the small molecule inhibitor and the protein it targets. This compound is a chemical compound that functions as a blocker of the AQP1 water channel.[1][2][3] In contrast, Aquaporin-1 (AQP1) is the integral membrane protein that forms the channel itself.[4] This guide will first detail the properties of the inhibitor, this compound, and then provide an in-depth examination of the AQP1 protein.

This compound: A Small Molecule Inhibitor

This compound is an organic compound identified as an effective blocker of the human AQP1 water channel, with a reported IC50 of 8 μM.[1] Its primary use in research is to study the physiological and pathological roles of AQP1 by inhibiting its function.

Data Presentation: this compound Molecular Weight

The molecular properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 218.211 g/mol | [1][3] |

| Molecular Formula | C₁₂H₁₀O₄ | [2][3] |

| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | [1][3] |

| Function | Aquaporin 1 (AQP1) channel blocker | [1][2][3] |

Aquaporin-1 (AQP1): The Protein Target

Aquaporin-1 (AQP1), originally known as CHIP28 (Channel-forming Integral Protein of 28 kDa), is a widely expressed water channel protein crucial for rapid transmembrane water movement.[4][5] It exists as a homotetramer in the cell membrane, with each monomer forming a functional water pore.[5][6][7]

Data Presentation: AQP1 Molecular Weight

The molecular weight of AQP1 can be described by its theoretical (based on amino acid sequence) and apparent (observed experimentally) values. The apparent weight can be influenced by post-translational modifications (PTMs).

| Parameter | Value (Monomer) | Reference(s) |

| Amino Acid Count (Canonical) | 269 | [6][7] |

| Theoretical Molecular Weight | 28,526 Da (28.5 kDa) | [6][7][8] |

| Commonly Cited Apparent MW | ~28-30 kDa | [5][6] |

| Post-Translational Modifications | N-glycosylation, Phosphorylation, Ubiquitination | [4][9] |

Note: Post-translational modifications can increase the apparent molecular weight observed in techniques like SDS-PAGE.

Experimental Protocols for Protein Molecular Weight Determination

Determining the molecular weight of a protein like AQP1 involves several standard laboratory techniques. Below are generalized protocols for the most common methods.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Objective: To separate proteins based on size and estimate the apparent molecular weight.

Methodology:

-

Sample Preparation: Solubilize cell or tissue lysates containing AQP1 in a sample buffer containing SDS (to denature proteins and impart a uniform negative charge) and a reducing agent like β-mercaptoethanol or DTT (to break disulfide bonds). Heat the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the denatured protein samples alongside a molecular weight marker (protein ladder) into the wells of a polyacrylamide gel (typically 10-12% for a ~30 kDa protein). Apply an electric field to migrate the proteins through the gel.

-

Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue or use a more sensitive silver stain to visualize the separated protein bands.

-

Analysis: Determine the apparent molecular weight of the AQP1 band by comparing its migration distance to that of the known proteins in the molecular weight marker.

Western Blotting

Objective: To specifically detect the AQP1 protein and confirm its molecular weight.

Methodology:

-

SDS-PAGE: Perform SDS-PAGE as described above.

-

Protein Transfer: Transfer the separated proteins from the polyacrylamide gel to a solid support membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Incubate the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the AQP1 protein.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP or AP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent or colorimetric substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.

-

Analysis: Capture the signal on X-ray film or with a digital imager. The position of the band confirms the presence and apparent molecular weight of AQP1.

Mass Spectrometry (MS)

Objective: To determine the precise molecular mass of the AQP1 protein and identify post-translational modifications.

Methodology:

-

Sample Preparation: Purify the AQP1 protein. For analysis of the intact protein, native MS can be used.[10] For peptide analysis (bottom-up proteomics), the protein is digested into smaller peptides using an enzyme like trypsin.

-

Chromatography: Separate the intact protein or the digested peptides using liquid chromatography (LC).[11]

-

Ionization: Ionize the separated molecules using a technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions in a mass analyzer (e.g., TOF, Orbitrap, or Quadrupole).

-

Data Analysis: For intact protein analysis, the molecular weight is calculated from the m/z spectrum. For peptide analysis, the peptide masses are used to identify the protein from a database and can reveal the presence and location of PTMs by identifying mass shifts.[12]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and molecular weight determination of AQP1 using Western Blotting.

AQP1 Signaling Interaction in Erythrocytes

AQP1 is part of a multi-protein complex in red blood cells, known as a "metabolon," that facilitates efficient carbon dioxide transport.[6]

References

- 1. This compound | Aquaporins | Tocris Bioscience [tocris.com]

- 2. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]

- 3. bio-techne.com [bio-techne.com]

- 4. Aquaporin-1 - Wikipedia [en.wikipedia.org]

- 5. Aquaporin-1 - Proteopedia, life in 3D [proteopedia.org]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. genecards.org [genecards.org]

- 8. uniprot.org [uniprot.org]

- 9. Protein Structure and Modification of Aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insight into the posttranslational modifications of tetrameric AQP0 isolated from bovine eye lens using native MS and surface-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post Translational Modification [sigmaaldrich.com]

Technical Guide: Solubility and Application of the AQP1 Inhibitor TC AQP1 1 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the aquaporin-1 (AQP1) inhibitor, TC AQP1 1, in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The guide includes quantitative solubility data, a generalized experimental protocol for solubility determination, and a workflow for assessing the inhibitory activity of this compound.

Quantitative Solubility Data of this compound in DMSO

The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo studies. The following table summarizes the reported solubility of this compound in DMSO from various suppliers. It is important to note that factors such as the purity of the compound, the water content of the DMSO, and the use of sonication can influence the observed solubility.

| Parameter | Value | Unit | Notes | Source(s) |

| Solubility in DMSO | 50 | mg/mL | Sonication is recommended. | [1][2][3][4] |

| Molar Solubility in DMSO | 100 - 229.14 | mM | Calculated from mg/mL and molecular weight. | [1][4][5][6][7][8][9] |

| Molecular Weight | 218.21 | g/mol | [1][4] | |

| Molecular Formula | C12H10O4 | [1][4] |

Note: For optimal results, it is highly recommended to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[10] If precipitation is observed, gentle warming and/or sonication can be employed to aid dissolution.[2][3][4][10]

Experimental Protocol: Determination of Compound Solubility in DMSO

While specific experimental details for the solubility determination of this compound are not publicly available, a generalized protocol based on the thermodynamic equilibrium solubility method is provided below. This method is widely used to determine the maximum soluble concentration of a compound in a given solvent.

Objective: To determine the thermodynamic equilibrium solubility of a test compound in DMSO.

Materials:

-

Test compound (e.g., this compound)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical standard of the test compound

-

Appropriate mobile phase for HPLC analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid test compound to a microcentrifuge tube.

-

Add a precise volume of anhydrous DMSO (e.g., 1 mL).

-

-

Equilibration:

-

Tightly seal the microcentrifuge tube.

-

Place the tube in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C).

-

Incubate for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted sample using a validated HPLC method.

-

Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard.

-

-

Calculation of Solubility:

-

Calculate the original solubility in DMSO by multiplying the quantified concentration by the dilution factor.

-

Experimental Workflow and Visualization

This compound is a known blocker of the AQP1 water channel.[1][2][4][6][9] Its inhibitory activity is commonly assessed using a Xenopus laevis oocyte swelling assay.[1][4][6][9] Below is a graphical representation of the experimental workflow for evaluating the efficacy of this compound.

Caption: Experimental workflow for assessing the inhibitory effect of this compound on AQP1 using a Xenopus oocyte swelling assay.

The following diagram illustrates the logical relationship in preparing a working solution of this compound from a DMSO stock for use in an aqueous experimental buffer.

Caption: Logical workflow for the preparation of a this compound working solution from a DMSO stock.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. rndsystems.com [rndsystems.com]

- 10. asianpubs.org [asianpubs.org]

Compound Identification and Properties

An In-depth Technical Guide on the Safety and Experimental Profile of TC AQP1 1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and laboratory use only. It is not for human or therapeutic use. All handling and experiments should be conducted by trained professionals in a suitable laboratory environment, adhering to all applicable safety guidelines.

This compound, also known as m-Phenylenediacrylic acid, is a selective blocker of the aquaporin 1 (AQP1) water channel. It was identified through virtual screening and has been shown to inhibit water flux through human AQP1.[1][2][3]

| Identifier | Value | Source |

| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | [4][5] |

| CAS Number | 37710-81-9 | [4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₀O₄ | [4][5][6][7] |

| Molecular Weight | 218.21 g/mol | [2][4][5][6] |

| Purity | ≥98% (HPLC) | [4][5][6][7] |

| InChI Key | KRXUBZPHAPGHPE-YDFGWWAZSA-N | [5][6] |

Biological Activity and Solubility

This compound functions by blocking the AQP1 channel, thereby inhibiting the transport of water across the cell membrane. Its potency has been quantified in oocyte swelling assays.

| Parameter | Value | Assay System | Source |

| IC₅₀ | 8 µM | Xenopus laevis oocyte swelling assay | [4][5][6][9][10] |

| Solubility | Soluble to 100 mM in DMSO | N/A | [4][5][7] |

| Max Concentration (DMSO) | 21.82 mg/mL (100 mM) | N/A | [5] |

| Max Concentration (DMSO) | 50 mg/mL (229.14 mM) | N/A | [2] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires standard laboratory precautions. Users should consult the full SDS from their supplier before handling.

| Safety Parameter | Information | Source |

| Eye Contact | Remove contact lenses. Flush eyes immediately with plenty of water for at least 15 minutes. | [7] |

| Skin Contact | Wash off with soap and plenty of water. | |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. | |

| Storage | Store at +4°C for the solid compound. Stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [4][6][8][10] |

| Personal Protective Equipment | Wear appropriate protective eyeglasses, gloves, and lab coat. Use in a well-ventilated area or under a chemical fume hood. |

Experimental Protocols

Key Experiment: Xenopus laevis Oocyte Swelling Assay for AQP1 Inhibition

This assay is the primary method for quantifying the inhibitory activity of compounds like this compound on AQP1 water channels.

Objective: To determine the IC₅₀ of this compound by measuring its effect on the rate of water influx in Xenopus laevis oocytes heterologously expressing human AQP1 (hAQP1).

Materials:

-

Xenopus laevis oocytes

-

hAQP1 cRNA

-

This compound stock solution (in DMSO)

-

Culture medium (e.g., modified Barth's solution)

-

Hypotonic swelling buffer

-

Microinjection setup

-

High-resolution video microscope and recording software

-

Image analysis software

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically harvested from mature female Xenopus laevis frogs and defolliculated.

-

cRNA Microinjection: Oocytes are microinjected with approximately 25-50 ng of hAQP1 cRNA. A control group is injected with an equivalent volume of sterile water. The oocytes are then incubated for 2-3 days to allow for protein expression.

-

Compound Incubation: AQP1-expressing oocytes are pre-incubated with varying concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) or a vehicle control (DMSO) in the culture medium for a defined period.

-

Swelling Assay:

-

Individual oocytes are transferred to a perfusion chamber on the microscope stage.

-

The chamber is rapidly perfused with a hypotonic swelling buffer, creating an osmotic gradient that drives water into the oocyte.

-

The swelling process is recorded using the video microscope for several minutes.

-

-

Data Acquisition and Analysis:

-

Image analysis software is used to measure the oocyte's cross-sectional area at regular time intervals from the video recording.

-

The oocyte volume (V) is calculated assuming a spherical shape.

-

The initial rate of volume increase (dV/dt) is determined.

-

The osmotic water permeability coefficient (Pf) is calculated from this rate.

-

The Pf values are plotted against the concentration of this compound, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

Hypoxia-Induced AQP1 Upregulation Pathway

Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α) is stabilized. It then translocates to the nucleus and binds to Hypoxia-Response Elements (HREs) on the AQP1 gene promoter, inducing the transcription and subsequent translation of the AQP1 protein. This leads to increased water permeability of the cell membrane.

References

- 1. Functional and Transcriptional Induction of Aquaporin-1 Gene by Hypoxia; Analysis of Promoter and Role of Hif-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. Functional and Transcriptional Induction of Aquaporin-1 Gene by Hypoxia; Analysis of Promoter and Role of Hif-1α | PLOS One [journals.plos.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Hypoxia-Inducible Factor-1α Signaling in Aquaporin Upregulation After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.glpbio.com [file.glpbio.com]

- 8. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte.net]

- 9. The Interplay between Aquaporin-1 and the Hypoxia-Inducible Factor 1α in a Lipopolysaccharide-Induced Lung Injury Model in Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Aquaporin-1: A Comprehensive Technical Guide to its Core Functions in Cellular Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-1 (AQP1), the first identified water channel protein, plays a critical role in facilitating rapid water transport across cell membranes.[1][2] Its discovery revolutionized our understanding of water homeostasis in biological systems.[3] AQP1 is a small, hydrophobic integral membrane protein that is widely expressed in various tissues, including the kidneys, red blood cells, vascular endothelium, and lungs.[4][5] Beyond its primary function as a water channel, AQP1 has been implicated in a range of other cellular processes, including ion transport, cell migration, and angiogenesis, making it a molecule of significant interest in both fundamental research and as a potential therapeutic target.[6][7][8] This in-depth technical guide provides a comprehensive overview of the core functions of AQP1 in cells, detailing the experimental methodologies used to elucidate these functions and presenting key quantitative data for comparative analysis.

Core Function: Water Permeability

The primary and most well-established function of Aquaporin-1 is the passive transport of water across cellular membranes in response to an osmotic gradient.[1][5] This process is remarkably efficient, with a single AQP1 channel facilitating the passage of approximately 3 billion water molecules per second.[1] This high permeability is essential for numerous physiological processes, including urine concentration in the kidneys and fluid balance in the lungs and brain.[9][10]

Quantitative Data: Water Permeability of AQP1

The osmotic water permeability of AQP1 has been quantified using various experimental systems. The following table summarizes key findings.

| Experimental System | Method | Parameter | Value | Reference |

| Xenopus laevis oocytes expressing AQP1 | Swelling Assay | Pf (cm/s) | ~95 x 10-4 | [11] |

| Human Red Blood Cells | Stopped-flow light scattering | Pf (cm/s) | ~0.02 | [12] |

| AQP1-reconstituted proteoliposomes | Stopped-flow light scattering | pf (cm3/s per monomer) | ~5.43 x 10-14 to 11.7 x 10-14 | [10] |

| Mouse Gallbladder Epithelium | Calcein fluorescence quenching | Pf (cm/s) | ~0.04 (apical membrane) | [12] |

| MDCK cells expressing hAQP5-eYFP | Fluorescence Correlation Spectroscopy | pf (cm3/s per monomer) | (1.6 ± 0.5) x 10-14 | [8] |

Pf represents the osmotic water permeability coefficient of the entire membrane, while pf represents the single-channel water permeability.

Experimental Protocol: Stopped-Flow Light Scattering for Measuring Osmotic Water Permeability

This method is widely used to measure the rapid water transport facilitated by AQP1 in proteoliposomes or cell vesicles.[2][9][13]

Principle: When vesicles containing AQP1 are rapidly mixed with a hyperosmotic solution, water efflux occurs, causing the vesicles to shrink. This shrinkage leads to an increase in light scattering at a 90° angle, which can be measured over time using a stopped-flow spectrophotometer. The rate of change in light scattering is proportional to the water permeability of the vesicle membrane.[14]

Methodology:

-

Vesicle Preparation:

-

Prepare proteoliposomes by reconstituting purified AQP1 protein into a lipid mixture (e.g., E. coli polar lipids or a defined synthetic lipid mixture).

-

Alternatively, prepare plasma membrane vesicles from cells endogenously expressing or overexpressing AQP1.

-

Load the vesicles with a self-quenching fluorescent dye like calcein to monitor volume changes, although light scattering alone is often sufficient.[2]

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow apparatus with the vesicle suspension in an iso-osmotic buffer.

-

Load the second syringe with a hyperosmotic buffer (e.g., containing an impermeant solute like sucrose).

-

Rapidly mix the two solutions. The instrument's dead time should be in the millisecond range to capture the initial rapid phase of water movement.

-

Record the change in 90° light scattering intensity over time. The wavelength of the incident light is typically between 400 and 600 nm.

-

-

Data Analysis:

-

The resulting curve of light scattering intensity versus time is fitted to a single exponential function to obtain the rate constant (k).

-

The osmotic water permeability coefficient (Pf) is calculated using the following equation:

-

Pf = k * (V0 / A) * (1 / (Vw * ΔC))

-

Where:

-

k is the rate constant.

-

V0 is the initial vesicle volume.

-

A is the vesicle surface area.

-

Vw is the molar volume of water.

-

ΔC is the osmotic gradient.

-

-

-

Debated Function: Ion Channel Activity

In addition to its role as a water channel, a more controversial function of AQP1 is its ability to act as a non-selective cation channel gated by cyclic guanosine monophosphate (cGMP).[4][6] This dual function suggests that AQP1 could be involved in processes that require coupling of water and ion transport.

Quantitative Data: AQP1 Ion Channel Conductance

The ion channel properties of AQP1 have been characterized primarily through electrophysiological techniques.

| Experimental System | Method | Gating Ligand | Single-Channel Conductance (pS) | Permeant Ions | Reference |

| Xenopus laevis oocytes expressing hAQP1 | Patch-clamp (excised patch) | cGMP | 150 (in K+ saline) | K+ | [3] |

| Rat choroid plexus primary cultures | Patch-clamp (whole-cell & excised patch) | cGMP | 166 (in symmetrical Cs+) | Na+, K+, Cs+, TEA+ | [4][6] |

| Purified hAQP1 in planar lipid bilayers | Bilayer recording | cGMP | 2, 6, 10 (in Na+ or K+) | Na+, K+ | [6] |

Experimental Protocol: Patch-Clamp Recording of AQP1 Ion Channel Activity

The patch-clamp technique is the gold standard for studying ion channel function, allowing for the direct measurement of ionic currents through single or multiple channels.[15][16]

Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a cell expressing AQP1. This high-resistance seal (a "giga-seal") isolates a small patch of the membrane, allowing for the measurement of picoampere-level currents flowing through the ion channels within that patch.

Methodology:

-

Cell Preparation:

-

Use cells endogenously expressing high levels of AQP1 (e.g., choroid plexus cells) or a cell line heterologously expressing AQP1 (e.g., Xenopus oocytes or mammalian cell lines).[4]

-

-

Pipette and Solutions:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

-

The intracellular (pipette) solution should contain the primary permeant ion (e.g., KCl or Cs-methanesulfonate) and be buffered to a physiological pH.[4]

-

The extracellular (bath) solution should also contain the permeant ion and be buffered. To isolate AQP1 currents, it may be necessary to block other endogenous channels with specific inhibitors.[4]

-

-

Recording Configurations:

-

Whole-cell: After forming a giga-seal, a brief pulse of suction is applied to rupture the membrane patch, providing access to the entire cell. This configuration measures the sum of currents from all channels in the cell membrane.

-

Excised-patch (Inside-out): After forming a giga-seal, the pipette is retracted, excising the membrane patch with its intracellular side exposed to the bath solution. This allows for the direct application of gating ligands like cGMP to the intracellular face of the channel.[3]

-

-

Data Acquisition and Analysis:

-

Apply a series of voltage steps to the membrane and record the resulting currents using a patch-clamp amplifier.

-

To test for cGMP gating, apply cGMP to the bath in the inside-out configuration or include it in the pipette solution in the whole-cell configuration.

-

The single-channel conductance is determined from the slope of the current-voltage (I-V) relationship for single-channel events.

-

Role in Cell Migration and Angiogenesis

A growing body of evidence indicates that AQP1 plays a crucial role in cell migration, a fundamental process in development, wound healing, and cancer metastasis.[3][7] AQP1 expression has been shown to be upregulated in migrating cells and is often localized to the leading edge of lamellipodia.[7] The proposed mechanism involves AQP1-facilitated water influx at the leading edge, which increases hydrostatic pressure and drives membrane protrusion, a critical step in cell movement.[5] This function is also central to angiogenesis, the formation of new blood vessels, where the migration of endothelial cells is paramount.[17]

Quantitative Data: AQP1's Impact on Cell Migration

The effect of AQP1 on cell migration has been quantified in various in vitro and in vivo models.

| Cell Type | Assay | Effect of AQP1 Expression/Activity | Quantitative Change | Reference |

| Mouse melanoma (B16F10) & breast cancer (4T1) cells | In vitro migration assay | Increased migration | 2- to 3-fold accelerated migration rate | [5][18] |

| Aortic endothelial cells from AQP1-null mice | Chemotaxis assay | Decreased migration | Significantly slower migration | [17][19] |

| Primary keratocytes | In vitro wound healing assay | AQP1 knockdown reduced migration | 1.7-fold slower osmotic equilibration | [20] |

| Colon cancer cells | Transwell invasion assay | AQP1 overexpression increased invasion | Increased invasive capacity | [18] |

Experimental Protocols for Assessing AQP1-Mediated Cell Migration

This assay measures the chemotactic migration of cells through a porous membrane.[21]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a microporous membrane at the bottom. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). Cells migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.

Methodology:

-

Cell Seeding:

-

Culture AQP1-expressing and control (e.g., AQP1-knockdown or null) cells to sub-confluency.

-

Harvest the cells and resuspend them in a serum-free medium.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

-

Migration:

-

Place the inserts into the wells of a companion plate containing a medium with a chemoattractant.

-

Incubate for a period sufficient for cell migration to occur (typically 4-24 hours).

-

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).

-

Count the stained cells under a microscope in several representative fields.

-

This assay assesses the collective migration of a sheet of cells.[22]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time.

Methodology:

-

Monolayer and Wound Creation:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip or a specialized wound-healing insert.

-

-

Imaging and Analysis:

-

Capture images of the wound at time zero and at regular intervals thereafter using a microscope with a camera.

-

Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure.

-

References

- 1. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloned human aquaporin-1 is a cyclic GMP-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion Channel Function of Aquaporin-1 Natively Expressed in Choroid Plexus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aquaporin ion conductance properties defined by membrane environment, protein structure, and cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Monitoring Single-channel Water Permeability in Polarized Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Theory and Simulation of Water Permeation in Aquaporin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single amino acids in the carboxyl terminal domain of aquaporin-1 contribute to cGMP-dependent ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Very high aquaporin-1 facilitated water permeability in mouse gallbladder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologic.net [biologic.net]

- 14. Detecting Aquaporin Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. Impairment of angiogenesis and cell migration by targeted aquaporin-1 gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological blockade of aquaporin-1 water channel by AqB013 restricts migration and invasiveness of colon cancer cells and prevents endothelial tube formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of human aquaporin ion channels in a yeast expression system as a tool for novel ion channel discovery - PMC [pmc.ncbi.nlm.nih.gov]